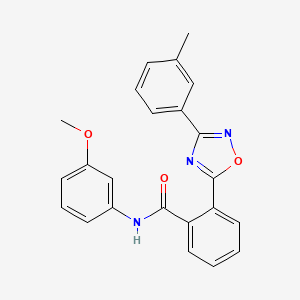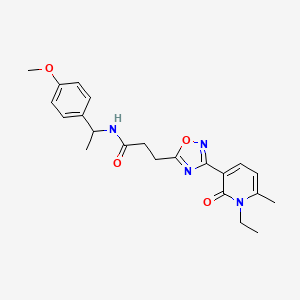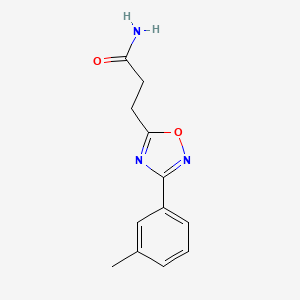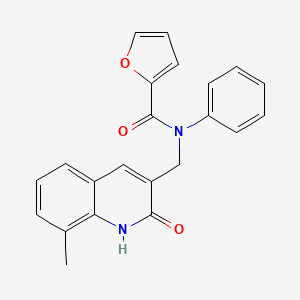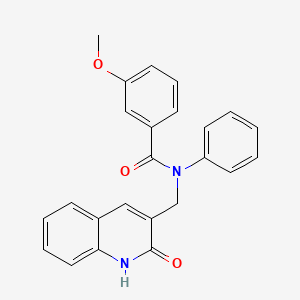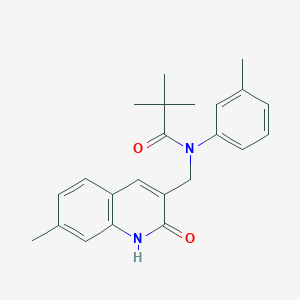
3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as ODM-201, is a non-steroidal androgen receptor (AR) antagonist that is used in scientific research. It was developed for the treatment of prostate cancer and has shown promising results in preclinical studies.
Mechanism of Action
3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide works by binding to the androgen receptor and blocking the binding of androgens such as testosterone and dihydrotestosterone. This prevents the activation of the receptor and the growth of prostate cancer cells that are dependent on androgen signaling.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to reduce the levels of prostate-specific antigen (PSA), a marker of prostate cancer progression, in patients with advanced prostate cancer. It has also been shown to have fewer side effects compared to other AR antagonists, such as bicalutamide.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its specificity for the androgen receptor, which allows for more precise studies of the receptor's function. However, one limitation is that it may not be effective in all patients with prostate cancer, as some tumors may be resistant to AR antagonists.
Future Directions
1. Combination therapy with 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide and other anti-cancer agents to improve treatment outcomes.
2. Further studies to determine the optimal dosing and duration of treatment with 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
3. Investigation of the potential use of 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in the treatment of other types of cancer that are dependent on androgen signaling.
4. Development of biomarkers to identify patients who are most likely to benefit from treatment with 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
5. Studies to investigate the long-term safety and efficacy of 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in patients with advanced prostate cancer.
Synthesis Methods
3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is synthesized by reacting 3,4,5-trimethoxybenzoyl chloride with 1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethanamine in the presence of a base. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to yield 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
Scientific Research Applications
3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is primarily used in scientific research to study the androgen receptor and its role in prostate cancer. It has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and is being studied as a potential treatment for advanced prostate cancer.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-12-8-6-7-9-15(12)19-23-21(29-24-19)13(2)22-20(25)14-10-16(26-3)18(28-5)17(11-14)27-4/h6-11,13H,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZSTUFRJGDTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

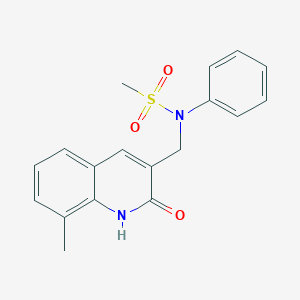

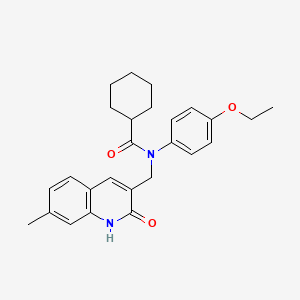
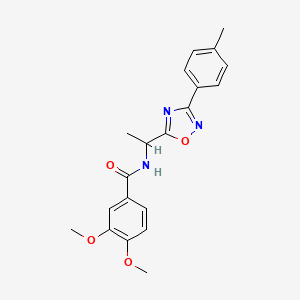
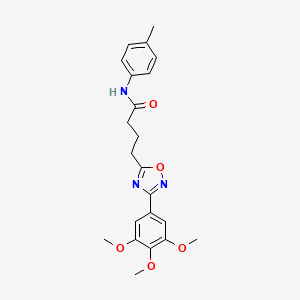
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7686512.png)
